
N-Phenethyl-3-(p-tolyl)propanamide
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Description
N-Phenethyl-3-(p-tolyl)propanamide is a synthetic amide derivative characterized by a phenethyl group attached to the nitrogen atom and a para-tolyl (p-tolyl) substituent at the 3-position of the propanamide backbone. The p-tolyl group (4-methylphenyl) is a recurring motif in bioactive molecules, often contributing to enhanced lipophilicity and receptor-binding interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
2-Chloro-3-phenyl-N-(p-tolyl)propanamide (5g)
- Structure : Features a chlorine atom at the 2-position and a phenyl group at the 3-position.
- Synthesis : Prepared via reaction of 4a with SOCl₂ and p-toluidine, yielding 67% after purification .
2-Chloro-N-(p-tolyl)-propanamide (CNMP)
- Role : A key intermediate in synthesizing α-thio-β-chloroacrylamides.
- Crystallization : Optimized for scalable manufacturing, highlighting the importance of substituents in process efficiency .
3-(Methylthio)-2-(p-tolyl)-N-(2-(trifluoromethoxy)phenyl)propanamide (3d)
- Structure : Incorporates a methylthio (-SCH₃) group and a trifluoromethoxy (-OCF₃) phenyl ring.
- Physicochemical Properties : The sulfur and fluorine atoms enhance lipophilicity and metabolic stability, as evidenced by NMR data (δ -57.95 in ¹⁹F NMR) .
3,3,3-Trifluoro-N-(p-tolyl)-2-((p-tolylamino)methyl)propanamide (3f)
- Structure : Contains a trifluoromethyl (-CF₃) group and a secondary p-tolylamine moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Combines an indole-derived phenethyl group with a methoxynaphthyl substituent.
Positional Isomerism: Para vs. Ortho Substitution
- Biological Relevance : In TNF-α inhibitors, para-substituted p-tolyl groups are critical for activity, while meta or ortho substitutions lead to significant activity loss .
Functional Group Replacements
- Electron-Withdrawing Groups : Chloro and CF₃ substituents (e.g., in 5g and 3f) improve metabolic stability but may reduce solubility.
- Electron-Donating Groups : Methoxy or methyl groups (e.g., in 3d and N-Phenethyl-3-(p-tolyl)propanamide) enhance lipophilicity and membrane permeability.
Data Tables: Comparative Analysis
Table 1. Substituent Effects on Physicochemical Properties
Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
---|---|---|---|---|
This compound | Phenethyl, p-tolyl | N/A | N/A | Amide, methylphenyl |
2-Chloro-N-(p-tolyl)propanamide | Cl, p-tolyl | N/A | N/A | Amide, chloro |
3d | Methylthio, trifluoromethoxy | N/A | N/A | Amide, SCH₃, OCF₃ |
3f | CF₃, p-tolylamino | N/A | N/A | Amide, CF₃, toluidine |
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO/c1-15-7-9-17(10-8-15)11-12-18(20)19-14-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
VQUOZTKACORNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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